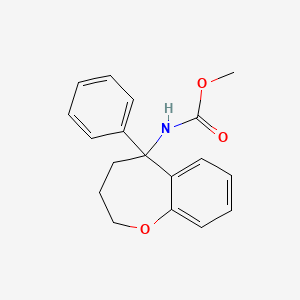
methyl N-(5-phenyl-3,4-dihydro-2H-1-benzoxepin-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(5-phenyl-3,4-dihydro-2H-1-benzoxepin-5-yl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzoxepin ring, which is a seven-membered ring containing oxygen, fused with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(5-phenyl-3,4-dihydro-2H-1-benzoxepin-5-yl)carbamate typically involves multi-step organic reactions. One common method includes the formation of the benzoxepin ring through cyclization reactions, followed by the introduction of the phenyl group and the carbamate functional group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl N-(5-phenyl-3,4-dihydro-2H-1-benzoxepin-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
Methyl N-(5-phenyl-3,4-dihydro-2H-1-benzoxepin-5-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, coatings, or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl N-(5-phenyl-3,4-dihydro-2H-1-benzoxepin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The benzoxepin ring and phenyl group may contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
Similar compounds include other carbamates and benzoxepin derivatives, such as:
Uniqueness
Methyl N-(5-phenyl-3,4-dihydro-2H-1-benzoxepin-5-yl)carbamate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
特性
CAS番号 |
94164-95-1 |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC名 |
methyl N-(5-phenyl-3,4-dihydro-2H-1-benzoxepin-5-yl)carbamate |
InChI |
InChI=1S/C18H19NO3/c1-21-17(20)19-18(14-8-3-2-4-9-14)12-7-13-22-16-11-6-5-10-15(16)18/h2-6,8-11H,7,12-13H2,1H3,(H,19,20) |
InChIキー |
ZAERTVCGRWMYIA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1(CCCOC2=CC=CC=C21)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)

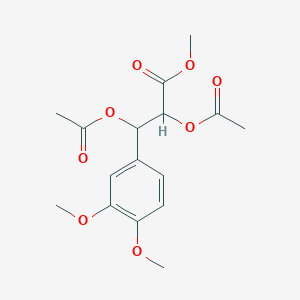
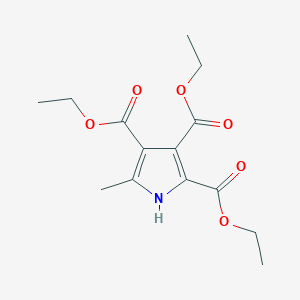
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
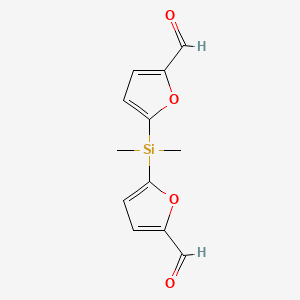

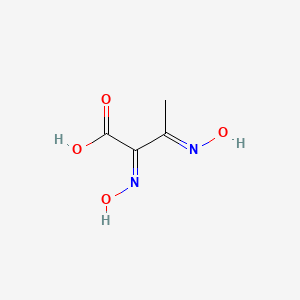
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
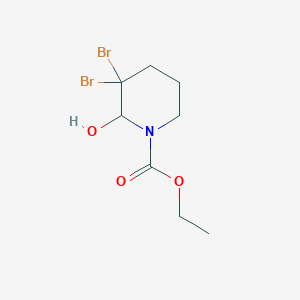
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)

![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
